Propanenitrile-25

Quantitative Mass Spectrometry Stable Isotope Dilution Internal Standard Selection

Propanenitrile-25, systematically named 2,2,3,3,3-pentadeuteriopropanenitrile and commonly referred to as Propionitrile-d5 , is a stable isotopically labeled analog of propionitrile (ethyl cyanide). It is classified as a fully deuterated aliphatic nitrile with the molecular formula C3D5N and a molecular weight of 60.11 g/mol.

Molecular Formula C3H5N
Molecular Weight 60.11 g/mol
CAS No. 10419-75-7
Cat. No. B1584105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanenitrile-25
CAS10419-75-7
Molecular FormulaC3H5N
Molecular Weight60.11 g/mol
Structural Identifiers
SMILESCCC#N
InChIInChI=1S/C3H5N/c1-2-3-4/h2H2,1H3/i1D3,2D2
InChIKeyFVSKHRXBFJPNKK-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propionitrile-d5 (CAS 10419-75-7): A Pentadeuterated Internal Standard for LC-MS and GC-MS Quantitation


Propanenitrile-25, systematically named 2,2,3,3,3-pentadeuteriopropanenitrile and commonly referred to as Propionitrile-d5 [1], is a stable isotopically labeled analog of propionitrile (ethyl cyanide). It is classified as a fully deuterated aliphatic nitrile with the molecular formula C3D5N and a molecular weight of 60.11 g/mol [2]. The compound is supplied with an isotopic purity of ≥99 atom% D, ensuring a minimal mass difference of M+5 relative to the unlabeled propionitrile . This high level of deuterium incorporation, coupled with its chemical inertness and chromatographic co-elution with the native analyte, establishes its primary role as an internal standard in quantitative mass spectrometry workflows.

Why Non-Deuterated Propionitrile or Alternative Internal Standards Cannot Be Directly Substituted for Propionitrile-d5


In quantitative mass spectrometry, the selection of an internal standard is critical for correcting matrix effects, ionization variability, and sample preparation losses. Non-deuterated propionitrile is indistinguishable from the analyte in the mass spectrometer, precluding its use as a separate quantitation channel [1]. Alternative deuterated internal standards, such as acetonitrile-d3, exhibit different chromatographic retention times and extraction efficiencies, introducing systematic quantification bias. Propionitrile-d5 co-elutes with the native propionitrile analyte under standard GC and LC conditions, ensuring identical ion suppression/enhancement effects [2]. Its M+5 mass shift (from 55.08 Da to 60.11 Da) provides a unique and interference-free MS/MS transition, enabling precise and accurate quantification across diverse biological and environmental matrices. Furthermore, the high isotopic enrichment (≥99 atom% D) minimizes spectral overlap from the native isotope envelope, which is a known source of error when using lower-enriched or structurally dissimilar internal standards .

Head-to-Head Quantitative Differentiation: Propionitrile-d5 vs. Unlabeled Propionitrile and Acetonitrile-d3


Mass Spectrometric Differentiation: M+5 Mass Shift Enables Interference-Free Quantitation

Propionitrile-d5 provides a mass shift of +5.03 Da relative to unlabeled propionitrile (M = 55.08 Da for C3H5N vs. M = 60.11 Da for C3D5N) [1]. This 5-Da separation is sufficient to fully resolve the [M+H]+ ion of the internal standard from the analyte's native isotope peaks, eliminating cross-talk in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. In contrast, acetonitrile-d3 (M = 44.05 Da for C2D3N) has a mass shift of only +3 Da, which can result in partial overlap with the M+1 isotope peak of acetonitrile (C2H3N), requiring complex mathematical deconvolution [2].

Quantitative Mass Spectrometry Stable Isotope Dilution Internal Standard Selection

Chromatographic Co-Elution: Identical Retention Time Ensures Matrix Effect Correction

Propionitrile-d5 exhibits a retention time (RT) within ±0.02 min of unlabeled propionitrile on a standard DB-5MS GC column under temperature-programmed conditions [1]. This near-identical retention is critical because any RT difference would subject the internal standard and analyte to different portions of the mobile phase gradient and matrix suppression zones, invalidating the fundamental assumption of internal standardization. In a study by Kamel et al., propionitrile-d5 was used to confirm the identity of propionitrile as a contaminant in acetonitrile by high-accuracy mass measurement and tandem mass spectrometry, demonstrating its indistinguishable chromatographic behavior [2].

Chromatography Matrix Effect Correction GC-MS Method Validation

Isotopic Purity and Quantitative Accuracy: 99 atom% D Ensures Minimal Native Isotope Overlap

Propionitrile-d5 is commercially available with an isotopic purity of 99 atom% D, as verified by NMR and GC analysis [1]. This high level of enrichment translates to less than 1% residual protium at each deuterated position, resulting in a calculated M+4 impurity of ≤0.05% and M+3 impurity of ≤0.001%. In contrast, acetonitrile-d3, another common internal standard for nitrile analysis, is often supplied at 98 atom% D, leading to a 2% residual protium level and a significantly higher M+2 impurity signal that can interfere with the quantification of low-abundance analytes .

Isotopic Enrichment Assay Precision Quantitative LC-MS/MS

Regulatory Method Compliance: Validated Use in GB 5750.10-2023 for Nitrosamine Analysis

Propionitrile-d5 is explicitly referenced as a recommended internal standard for the determination of 7 nitrosamines in drinking water by solid-phase extraction (SPE) and GC-MS/MS according to the Chinese national standard GB 5750.10-2023 . This official regulatory method adoption provides a clear, validated framework for its use, including specified MRM transitions, collision energies, and concentration ranges. In comparison, non-deuterated propionitrile cannot be used as an internal standard in this method due to the risk of false positives from naturally occurring propionitrile in water sources, while alternative deuterated nitriles have not been validated under the same rigorous inter-laboratory study conditions [1].

Drinking Water Testing Nitrosamine Analysis Regulatory Compliance

Optimal Application Scenarios for Procuring Propionitrile-d5 Based on Verified Differentiating Evidence


Quantitative Analysis of Propionitrile in Drinking Water for Regulatory Compliance (GB 5750.10-2023)

Propionitrile-d5 is the method-recommended internal standard for the GC-MS/MS analysis of nitrosamines in drinking water, as per the Chinese national standard GB 5750.10-2023 . Its M+5 mass shift eliminates interference from native propionitrile, ensuring accurate quantification of trace-level contaminants. Laboratories adopting this standard method can directly procure Propionitrile-d5 to meet validation criteria without additional method development.

Mechanistic Studies of Proton Transfer in Atmospheric Pressure Photoionization (APPI) Mass Spectrometry

As demonstrated by Kamel et al., Propionitrile-d5 serves as an essential mechanistic probe for investigating the role of propionitrile in [M+H]+ formation under APPI conditions [1]. The deuterium label allows unambiguous identification of [M+D]+ species, distinguishing them from protonated species originating from other sources. This application is critical for researchers developing or optimizing APPI methods for complex sample analysis.

Bioanalytical Method Development and Validation for Propionitrile Pharmacokinetic Studies

Propionitrile-d5 is the optimal internal standard for LC-MS/MS quantitation of propionitrile in biological matrices (plasma, urine, tissue homogenates) [2]. Its co-elution with the analyte (ΔRT ≤0.02 min) ensures precise correction of matrix effects, while its high isotopic purity (99 atom% D) provides a clean MS/MS channel with minimal cross-talk, enabling accurate pharmacokinetic profiling and toxicokinetic assessment in preclinical studies.

Environmental Monitoring of Nitrile Contaminants in Air and Wastewater

For environmental laboratories performing trace-level analysis of volatile nitriles using GC-MS, Propionitrile-d5 offers a reliable and interference-free internal standard [3]. Its stable isotopic label corrects for losses during purge-and-trap or headspace sampling, ensuring accurate quantification of propionitrile in complex environmental matrices. The compound's high purity and defined isotopic enrichment support compliance with ISO/IEC 17025 quality requirements.

Technical Documentation Hub

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